molecular formula C10H10BrN3 B13223386 7-Bromo-8-methylquinoline-3,4-diamine

7-Bromo-8-methylquinoline-3,4-diamine

Cat. No.: B13223386
M. Wt: 252.11 g/mol
InChI Key: UGKZYBSQVLTLEK-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinoline-3,4-diamine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and two amino groups at the 3rd and 4th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 8-methylquinoline followed by nitration and subsequent reduction to introduce the amino groups at the 3rd and 4th positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-8-methylquinoline-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinoline-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs) .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-methylquinoline-3,4-diamine is unique due to the combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (bromine) substituents allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-8-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H10BrN3/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,12H2,1H3,(H2,13,14)

InChI Key

UGKZYBSQVLTLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)N)N)Br

Origin of Product

United States

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